N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene
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Overview
Description
2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid is a synthetic compound belonging to the class of carboxylic acids. It is known for its bioactivity and potency, making it a subject of interest in medical research. This compound is characterized by its complex structure, which includes an anilino group, a phenylcarbamoyl group, and a hydroxyhexanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid typically involves multi-step organic reactions. One common method includes the reaction of aniline with phenyl isocyanate to form the anilino(phenyl)carbamoyl intermediate. This intermediate is then reacted with 2-hydroxyhexanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the anilino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-1-(hydroxymethyl)ethyl)-2-(phenylamino)-2-oxoethylbenzamide
- Phenylcarbamoyl derivatives
- Anilino derivatives
Uniqueness
2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-14-19(25,18(23)24)17(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,20,25H,2-3,14H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDLRIEUNYPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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